2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Description
Properties
CAS No. |
88137-71-7 |
|---|---|
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-1-(1-phenyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O/c11-6-10(15)9-7-14(13-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
GIZDLMMDERTJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenyl-1H-1,2,3-Triazole-4-Ethanol
The foundational step involves the reaction of phenyl azide with propargyl alcohol under CuAAC conditions. Phenyl azide is typically prepared via diazotization of aniline using sodium nitrite and hydrochloric acid, followed by treatment with sodium azide. Propargyl alcohol serves as the alkyne component, with CuSO₄·5H₂O and sodium ascorbate facilitating the cycloaddition:
$$
\text{Phenyl azide} + \text{HC≡CCH₂OH} \xrightarrow{\text{CuSO₄, Na ascorbate}} \text{1-Phenyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole}
$$
This step proceeds in tetrahydrofuran (THF) or acetonitrile (ACN) at room temperature, yielding the hydroxyethyl-triazole intermediate with >85% efficiency.
Oxidation to 1-(1-Phenyl-1H-1,2,3-Triazol-4-yl)Ethan-1-One
The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM):
$$
\text{1-Phenyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole} \xrightarrow{\text{PCC, DCM}} \text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$
PCC is preferred over harsh oxidants like potassium permanganate to prevent triazole ring degradation. Yields range from 70–80%, with purity confirmed via HPLC.
α-Chlorination of the Ketone Moiety
Hell–Volhard–Zelinskii Reaction
The α-position of the ketone is chlorinated using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under anhydrous conditions:
$$
\text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one} + \text{Cl}2 \xrightarrow{\text{PCl}3} \text{2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$
Reaction parameters (temperature: 0–5°C; stoichiometry: 1.2 equiv Cl₂) are critical to minimizing over-chlorination. The product is isolated via column chromatography (DCM/ethyl acetate, 7:3 v/v) with 65–75% yield.
Alternative Chlorination Methods
Radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride offers a safer, more controlled alternative:
$$
\text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one} + \text{NCS} \xrightarrow{\text{AIBN, CCl}_4} \text{2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$
This method avoids gaseous Cl₂, simplifying handling and improving reproducibility (yield: 60–68%).
Direct Functionalization via Acyl Chloride Intermediates
Synthesis of 1-Phenyl-1H-1,2,3-Triazole-4-Carbonyl Chloride
An alternative route involves the preparation of 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride (CAS 134541-91-6) via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid:
$$
\text{1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride}
$$
Conversion to 2-Chloroethan-1-One Derivative
The acyl chloride undergoes nucleophilic substitution with methylmagnesium bromide, followed by chlorination at the α-position:
$$
\text{1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride} + \text{CH}3\text{MgBr} \rightarrow \text{1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-1-one} \xrightarrow{\text{Cl}2} \text{2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one}
$$
This pathway is less favored due to low regioselectivity in the Grignard step (yield: <50%).
Analytical Characterization and Quality Control
Key analytical data for the target compound include:
Challenges and Optimization Opportunities
- Regioselectivity in CuAAC : Ensuring exclusive formation of the 1,4-regioisomer requires meticulous control over copper catalyst concentration and reaction time.
- Chlorination Efficiency : Radical methods using NCS reduce side products but necessitate rigorous exclusion of moisture.
- Scalability : Batch-wise chlorination with Cl₂ poses safety concerns, prompting interest in continuous-flow systems for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: This is the primary reaction used in its synthesis.
Oxidation and reduction: These reactions can modify the functional groups attached to the triazole ring.
Substitution reactions: These can occur at the phenyl ring or the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Industrial Applications: It is used in the synthesis of agricultural fungicides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS: 1271563-43-9)
- Molecular Formula : C₁₁H₇ClF₃N₃O
- Molecular Weight : 289.64 g/mol
- Key Features: Replaces the phenyl group with a 3-chloro-4-methylphenyl substituent and introduces a trifluoroethanone group.
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
Functional Group Modifications
2-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Molecular Formula : C₁₁H₁₀ClN₃O
- Molecular Weight : 235.67 g/mol
- Key Features : Replaces the ketone with an acetamide group, introducing hydrogen-bonding capacity (PSA ≈ 70–80 Ų ) and altering solubility profiles .
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS: 15966-71-9)
Physicochemical and Structural Analysis
Table 1: Comparative Physicochemical Properties
*Estimated based on substituent contributions.
Structural and Packing Trends
- Crystallography : Derivatives like 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine exhibit varied intermolecular interactions (e.g., π-π stacking, halogen bonding) depending on substituents. The chloro group in the target compound may promote halogen bonding, enhancing crystal stability .
Biological Activity
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H10ClN3O
- Molecular Weight : 233.67 g/mol
- CAS Number : 1384431-14-4
- Structure : The compound features a chloro group and a triazole ring, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various triazole derivatives found that 2-chloro derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of 2-chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one was assessed through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range against MCF-7 breast cancer cells. Flow cytometry analysis indicated that treatment led to cell cycle arrest at the S phase and increased apoptosis markers .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the triazole ring and their influence on biological activity. Modifications at the phenyl ring and variations in halogen substitutions have been correlated with enhanced potency against specific targets .
Table of SAR Findings
| Compound Variant | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Chloro variant | Antimicrobial | 5.0 | Effective against E. coli |
| 2-Chloro with trifluoromethyl | Anticancer | 19.6 | Induces apoptosis in MCF-7 cells |
| Non-chloro variant | Lower activity | >50 | Reduced efficacy compared to chloro form |
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial efficacy of 2-chloro derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for therapeutic applications in treating resistant infections .
Case Study 2: Anticancer Mechanism
In a study focusing on breast cancer cells (MCF-7), treatment with 2-chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one resulted in a marked increase in apoptosis rates. The compound activated caspase pathways and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, highlighting its mechanism of inducing programmed cell death .
Q & A
Basic: What are the recommended methods for synthesizing 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one in academic research?
Answer:
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole core. Key steps include:
- Reacting a terminal alkyne (e.g., propargyl chloride) with an azide (e.g., phenyl azide) under Cu(I) catalysis.
- Post-cycloaddition functionalization, such as chloroacetylation, to introduce the ethanone moiety.
- Purification via column chromatography or recrystallization.
Regioselectivity can be enhanced using Cu(I) sources like CuSO₄·NaAsc (sodium ascorbate) in polar solvents (e.g., DMF/H₂O) . For optimized yields, reaction conditions (temperature, stoichiometry) should be systematically varied .
Basic: How should researchers handle 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one safely during experiments?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., solvent evaporation) .
- Toxicity Mitigation: Avoid skin contact due to potential irritancy (H313 hazard). Monitor for respiratory exposure (H333) using air-quality sensors.
- Waste Disposal: Segregate halogenated organic waste and consult certified disposal services to prevent environmental contamination .
Advanced: What strategies can optimize the regioselectivity of 1,2,3-triazole formation in the synthesis of this compound?
Answer:
- Catalyst Tuning: Cu(I) catalysts (e.g., CuBr) favor 1,4-regioselectivity, while Ru-based catalysts yield 1,5-isomers. Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .
- Solvent Effects: Polar aprotic solvents (DMF, THF) improve reaction rates. Additives like TBTA (tris(benzyltriazolylmethyl)amine) stabilize Cu(I), reducing side reactions.
- Microwave Assistance: Accelerates reaction kinetics, improving yield and selectivity .
Advanced: How can computational modeling predict the biological activity of this compound against specific targets?
Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Validate docking poses with MD simulations (e.g., GROMACS) .
- QSAR Analysis: Correlate structural features (e.g., Cl substituent, triazole ring) with activity data (IC₅₀ values) to identify pharmacophores.
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity, guiding lead optimization .
Advanced: How do crystallographic data from SHELX refinements validate the molecular structure, and what are common discrepancies?
Answer:
- SHELX Workflow: Process diffraction data with SHELXL for refinement. Key metrics include R-factor (<5%), wR2 (goodness-of-fit), and electron density maps. Anisotropic displacement parameters (ADPs) validate thermal motion accuracy .
- Common Issues:
Basic: What spectroscopic techniques are essential for characterizing this compound's purity and structure?
Answer:
- NMR (¹H/¹³C): Assign peaks for triazole protons (~7.5-8.5 ppm) and carbonyl carbons (~190 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <3 ppm error.
- HPLC: Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm).
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
Advanced: What analytical approaches resolve contradictions between experimental data and computational predictions for this compound?
Answer:
- X-ray vs. DFT: Compare experimental bond lengths/angles (from SHELX-refined structures) with DFT-optimized geometries (e.g., Gaussian09). Discrepancies >0.05 Å may indicate crystal packing effects .
- Biological Activity: Validate docking-predicted binding modes with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements.
- Statistical Analysis: Use χ² tests to evaluate consistency between experimental and theoretical data sets .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Antimicrobial Agents: Acts as a pharmacophore in derivatives targeting bacterial DNA gyrase or fungal lanosterol demethylase .
- Anticancer Scaffolds: Modifications (e.g., substitution at the ethanone position) enhance cytotoxicity via apoptosis induction (e.g., caspase-3 activation) .
- Click Chemistry Probes: Used in bioconjugation for target-specific drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
